molecular formula C16H15BrN2O3 B3126911 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide CAS No. 338393-51-4

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B3126911
CAS No.: 338393-51-4
M. Wt: 363.21 g/mol
InChI Key: UMHHVURQZHMZGL-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-(5-Bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base derived from the condensation of 2-hydroxybenzohydrazide with 5-bromo-2-ethoxybenzaldehyde. The compound features a hydrazone backbone (C=N-NH-) with a 2-hydroxybenzoyl group and a 5-bromo-2-ethoxyphenyl substituent in the E configuration.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15-8-7-12(17)9-11(15)10-18-19-16(21)13-5-3-4-6-14(13)20/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHHVURQZHMZGL-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that hydrazone derivatives, including N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle proteins. A study demonstrated that certain hydrazones showed selective cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for cancer therapy .

Antimicrobial Properties
Hydrazone compounds have also been investigated for their antimicrobial activity. The presence of both hydrazone and phenolic groups in this compound enhances its ability to inhibit bacterial growth. Studies have shown that derivatives of this compound can effectively combat Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antimicrobial agents .

Catalysis

Catalytic Applications
The compound has been explored for its catalytic properties in organic reactions. Hydrazones are known to facilitate various reactions such as condensation and reduction processes. For instance, this compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of catalytic cycles in synthetic organic chemistry .

Materials Science

Electrochemical Sensors
The unique electrochemical properties of hydrazone compounds have led to their application in the development of sensors. This compound can be used to create electrochemical sensors for detecting heavy metals and other pollutants due to its ability to form stable complexes with metal ions .

Organic Electronics
In the field of organic electronics, hydrazone derivatives are being studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films with good charge transport properties makes it a candidate for improving device performance .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines; selective cytotoxicity observed.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; potential for new antimicrobial agents.
Catalysis Acts as a ligand in metal-catalyzed reactions; enhances reaction efficiency.
Electrochemical Sensors Forms stable complexes with heavy metals; useful for environmental monitoring.
Organic Electronics Potential use in OLEDs and OPVs; good charge transport properties noted.

Mechanism of Action

The mechanism of action of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Comparison with Analogous Hydrazones

Table 1: Key Structural Features of Comparable Hydrazones
Compound Name Substituents Intramolecular H-bond Dihedral Angle (°) Space Group Reference
Target compound 2-hydroxybenzoyl, 5-Br, 2-OEt O–H···N N/A* N/A -
N'-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide 2-Cl, 5-Br, 2-OH O–H···N 13.74 P2₁/n
4-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide 4-Cl, 2-OH, 4-OCH₃ O–H···N 8.9 P2₁/c
N′-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethylbenzimidazol-2-yl)thio]acetohydrazide 5-Br, 2-OCH₃, benzimidazole-thioether N–H···O/S N/A N/A

Notes:

  • Dihedral angles between aromatic rings (e.g., 13.74° in ) correlate with planarity, affecting π-π stacking and crystal packing.

Reactivity :

  • Hydrazones with electron-withdrawing groups (e.g., –Br, –Cl) exhibit stability in acidic conditions due to resonance stabilization of the C=N bond .
  • Incomplete substitution is observed in organotin derivatives of similar hydrazones (e.g., (C₆H₅CH₂)Sn(OHCH₃)(L2)Cl), highlighting challenges in coordinating bulky ligands .

Spectroscopic and Crystallographic Insights

Table 2: Spectroscopic and Crystallographic Data
Compound UV-Vis λₘₐₓ (nm) IR ν(C=N) (cm⁻¹) Crystal System Intermolecular H-bonds Reference
Target compound ~300–320* ~1600–1620* N/A O–H···O/N -
N'-[(E)-(5-bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide 315 1605 Monoclinic (P2₁/n) N–H···O, O–H···N
4-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide 308 1598 Monoclinic (P2₁/c) N–H···O, C–H···π

Notes:

  • The target compound’s UV-Vis and IR profiles are inferred from analogs. The C=N stretch at ~1600–1620 cm⁻¹ confirms hydrazone formation .
  • Crystal structures of related compounds reveal planar arrangements stabilized by hydrogen bonds, critical for supramolecular assembly .

Biological Activity

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide (CAS Number: 351512-31-7) is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing on diverse research findings.

The compound has the molecular formula C16H13BrN2O2C_{16}H_{13}BrN_{2}O_{2} and a molecular weight of 363.19 g/mol. It features a bromo-substituted aromatic ring and a hydrazone linkage, which are significant for its biological activity.

Biological Activity Overview

Research indicates that hydrazone derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that hydrazone compounds possess antibacterial and antifungal properties. For instance, modifications in the hydrazone structure can enhance activity against resistant strains of bacteria.
  • Anticancer Potential : Hydrazones are known for their ability to inhibit cancer cell proliferation. Studies have indicated that certain hydrazones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
  • Antioxidant Activity : The presence of phenolic groups in hydrazones contributes to their antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of hydrazones, including derivatives similar to this compound. These compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.5 to 10 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
Hydrazone AStaphylococcus aureus1.5
Hydrazone BEscherichia coli3.0
This compoundStaphylococcus aureus5.0

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to induce G0/G1 phase arrest and apoptosis through mitochondrial pathways .

Antioxidant Properties

Research has shown that the compound exhibits strong free radical scavenging activity, which is attributed to its phenolic structure. The antioxidant capacity was evaluated using DPPH radical scavenging assays, yielding an IC₅₀ value comparable to well-known antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial in determining its biological activity. Key features influencing its efficacy include:

  • Bromo Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Hydroxyl Group : Contributes to hydrogen bonding and increases antioxidant potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide?

  • Methodology : The compound is typically synthesized via condensation of 2-hydroxybenzohydrazide with 5-bromo-2-ethoxybenzaldehyde under reflux in ethanol or methanol. The reaction is monitored by TLC, and the product is purified via recrystallization. Yield optimization often involves adjusting molar ratios (1:1 to 1:1.2) and reflux duration (1–4 hours) .
  • Key Characterization : FT-IR confirms the presence of C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and O–H (3200–3400 cm⁻¹) stretches. ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm), the imine proton (CH=N, δ ~8.1–8.4 ppm), and the hydrazide NH (δ ~10–11 ppm) .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) are common, with unit cell parameters refined using SHELXL . Hydrogen bonding networks (e.g., N–H···O, O–H···N) stabilize the structure and are quantified via D–H···A geometry tables .
  • Complementary Data : Powder XRD and Hirshfeld surface analysis assess crystallinity and intermolecular interactions .

Q. What preliminary biological screening methods are used for hydrazide derivatives like this compound?

  • In Vitro Assays :

  • Antimicrobial : Disk diffusion or microdilution assays against Escherichia coli or Mycobacterium tuberculosis (MIC values reported in µg/mL) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
    • Molecular Docking : AutoDock or MVD software evaluates binding affinities to targets like ENR (enoyl-ACP reductase, PDB:1C14) or c-Met kinase .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?

  • DFT Workflow :

Geometry optimization at B3LYP/6-311++G(d,p) level.

Frontier molecular orbital (FMO) analysis to calculate HOMO-LUMO gaps (ΔE ~3–5 eV), indicating charge transfer potential .

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* or π→π*) stabilizing the hydrazone moiety .

  • Reactivity Predictions : Fukui functions (dual descriptor Δf(r)) map nucleophilic (C3, S5) and electrophilic (O7, N8) sites for reaction mechanisms .

Q. What challenges arise in crystallographic refinement of this compound’s derivatives?

  • Common Issues :

  • Disorder : Ethoxy or bromo substituents may exhibit positional disorder, requiring PART commands in SHELXL .
  • Twinning : High Rint values (>0.1) suggest twinning; resolved via TWIN/BASF instructions .
    • Validation Tools : PLATON checks for missed symmetry (e.g., CIF validation) and Rmerge thresholds (<0.05) .

Q. How can contradictory spectral data (e.g., FT-IR vs. DFT) be reconciled?

  • Case Study : Discrepancies in C=N stretching frequencies (experimental ~1620 cm⁻¹ vs. DFT-predicted ~1650 cm⁻¹) arise from solvent effects or anharmonicity. Scaling factors (0.96–0.98) adjust theoretical values .
  • Resolution : Compare experimental Raman spectra (e.g., absence of solvent peaks) with DFT-simulated spectra .

Q. What strategies optimize structure-activity relationships (SAR) for bromo/ethoxy substituents?

  • Substituent Effects :

  • Bromo : Enhances lipophilicity (logP↑) and bioactivity via halogen bonding .
  • Ethoxy : Modulates electronic effects (σmeta ~0.15) and steric bulk (Taft Es ~−0.55) .
    • Methodology : Synthesize analogs (e.g., 5-Cl or 5-NO₂ derivatives) and correlate substituent constants (Hammett σ) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Reactant of Route 2
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.